3,5-Dimethylaniline

Description

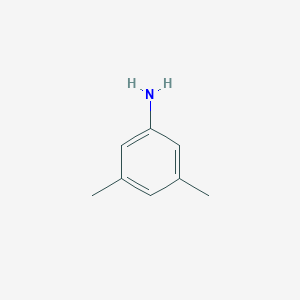

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKARNSWMMBGSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026309 | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

108-69-0 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418BR6T2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.6 °F (NTP, 1992), 9.8 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Xylidine, also known as 3,5-dimethylaniline, is an aromatic amine with the chemical formula (CH₃)₂C₆H₃NH₂.[1] It is one of six isomers of xylidine (B576407) and exists as a colorless to pale yellow or brown viscous liquid.[1][2][3] This compound serves as a crucial intermediate in the synthesis of various commercial products, including dyes, pigments, agrochemicals, and pharmaceuticals.[2] For professionals in drug development, understanding the physicochemical properties and metabolic fate of 3,5-xylidine is paramount, as xylidine moieties are present in some pharmaceutical agents and their metabolites can exhibit toxicological effects. This guide provides a comprehensive overview of the core physical and chemical properties of 3,5-xylidine, detailed experimental protocols for their determination, and insights into its metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3,5-xylidine are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][4] |

| Molar Mass | 121.18 g/mol | [1][4] |

| Appearance | Colorless to yellow or brown oily liquid | [1][2][3] |

| Melting Point | 7-11 °C | [4] |

| Boiling Point | 220-221 °C at 760 mmHg | [5] |

| 104-105 °C at 14 mmHg | [4] | |

| Density | 0.972 g/mL at 25 °C | [4] |

| Refractive Index | 1.557-1.558 at 20 °C | [4] |

| Flash Point | 93-103 °C | [1] |

| Vapor Density | 4.19 (air = 1) | [3] |

| Autoignition Temperature | 590 °C | [3] |

Chemical Properties

| Property | Value | Reference(s) |

| pKa (conjugate acid) | 4.765 at 25 °C | [3] |

| Solubility in Water | <0.1 g/100 mL at 19 °C | [3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | |

| Chemical Reactivity | Weak base, reacts with strong acids. Can be sensitive to prolonged air exposure. Ignites on contact with fuming nitric acid. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of 3,5-xylidine are outlined below. These protocols are foundational for quality control and research purposes.

Determination of Melting Point

The melting point of 3,5-xylidine, which is near room temperature, can be determined using a standard melting point apparatus.

Methodology:

-

A small amount of solidified 3,5-xylidine is placed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The presence of impurities will typically lower and broaden the melting point range.[6]

Determination of Boiling Point

The boiling point can be determined using the capillary tube method.

Methodology:

-

A few milliliters of 3,5-xylidine are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin (B1166041) oil).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7][8]

Determination of Density

The density of liquid 3,5-xylidine can be measured using a pycnometer or a vibrating tube densimeter.[9][10]

Methodology (Pycnometer):

-

A clean, dry pycnometer is weighed empty.

-

The pycnometer is filled with distilled water and weighed again to determine its volume.

-

The pycnometer is then emptied, dried, and filled with 3,5-xylidine.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the 3,5-xylidine by its volume.

Determination of Solubility

A qualitative assessment of solubility can be performed through direct observation.

Methodology:

-

Approximately 10 mg of 3,5-xylidine is added to 1 mL of the solvent (e.g., water, ethanol, ether) in a test tube.

-

The mixture is agitated vigorously.

-

The formation of a homogeneous solution indicates solubility.[11][12][13] For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to determine if the compound is acidic or basic.[14]

Spectroscopic Analysis

UV-Visible Spectroscopy: Aromatic amines like 3,5-xylidine can be analyzed by UV-Visible spectrophotometry.

Methodology:

-

A dilute solution of 3,5-xylidine in a suitable solvent (e.g., ethanol) is prepared.

-

The UV-Vis spectrum is recorded against a solvent blank, typically over a range of 200-400 nm.[15][16] The absorbance maxima can be used for quantitative analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 3,5-xylidine.

Methodology:

-

A sample of 5-25 mg of 3,5-xylidine is dissolved in a deuterated solvent (e.g., CDCl₃).[17][18]

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer.

FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in 3,5-xylidine.

Methodology:

-

A drop of liquid 3,5-xylidine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, the sample can be analyzed using an ATR-FTIR spectrometer.

-

The infrared spectrum is recorded.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3,5-xylidine.

Methodology (GC-MS):

-

A dilute solution of 3,5-xylidine in a volatile solvent is prepared.

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound is then introduced into the mass spectrometer (MS) for analysis.[19]

Relevance in Drug Development: Metabolism and Toxicology

Xylidine derivatives are found as metabolites of certain pharmaceutical drugs, such as the local anesthetic lidocaine.[20][21] The metabolism of xylidines is a critical consideration in drug development due to the potential for the formation of toxic and genotoxic metabolites.

The primary metabolic pathways for xylidines involve:

-

N-acetylation and N-hydroxylation: These are key phase I reactions. N-hydroxylation is considered a toxification pathway.

-

Oxidation of a methyl group: This leads to the formation of aminobenzoic acid derivatives.

-

Ring hydroxylation: This is another phase I detoxification pathway.

The N-hydroxylation of the amino group is of particular concern as the resulting N-hydroxy metabolite can be further metabolized in phase II to form a reactive nitrenium ion. This electrophilic species can form adducts with nucleophiles such as DNA and proteins, leading to genotoxicity and carcinogenicity.[22]

Caption: Proposed metabolic activation pathway of 3,5-xylidine leading to the formation of reactive intermediates and potential toxicity.

Application in Chemical Synthesis: An Experimental Workflow

3,5-Xylidine is a key precursor in the synthesis of various compounds. A notable example is its use in the production of Pigment Red 149.[1] The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized experimental workflow for the synthesis of Pigment Red 149 using 3,5-xylidine.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 3,5-xylidine, along with standardized experimental protocols for their determination. For professionals in drug development, the information on its metabolism and the potential for toxic metabolite formation is of significant importance. The provided diagrams of the metabolic pathway and a synthetic workflow serve to visually encapsulate key processes involving this versatile chemical intermediate. A thorough understanding of these properties is essential for the safe handling, effective utilization, and toxicological assessment of 3,5-xylidine and related compounds in research and development.

References

- 1. 3,5-Xylidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 108-69-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. thomassci.com [thomassci.com]

- 5. This compound | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melting Point Determination [cs.gordon.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. spectrabase.com [spectrabase.com]

- 19. tandfonline.com [tandfonline.com]

- 20. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. publications.iarc.who.int [publications.iarc.who.int]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3,5-Dimethylaniline: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental protocols involving 3,5-dimethylaniline. The information is curated for professionals in research and development, offering detailed data and methodologies to support advanced applications.

Molecular Structure and Identification

This compound, also known as 3,5-xylidine, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and two methyl groups (-CH₃) at positions 3 and 5. This substitution pattern is crucial to its chemical reactivity and physical properties.

The molecular formula of this compound is C₈H₁₁N.[1] It is one of six isomers of dimethylaniline. The IUPAC name for this compound is this compound.[1]

Molecular Visualization:

Caption: 2D molecular structure of this compound (C₈H₁₁N).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Weight | 121.18 g/mol [1] |

| Appearance | Clear, pale yellow liquid that turns reddish to brown on exposure to air.[1] |

| Density | 0.972 g/mL at 25 °C |

| Melting Point | 7-9 °C |

| Boiling Point | 104-105 °C at 14 mmHg |

| Refractive Index | 1.557 at 20 °C |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 108-69-0[1] |

| SMILES | Cc1cc(C)cc(N)c1 |

| InChI | 1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3[1] |

| InChIKey | MKARNSWMMBGSHX-UHFFFAOYSA-N[1] |

Experimental Protocols

This compound is a versatile precursor in organic synthesis, notably in the preparation of dyes and conductive polymers.

Synthesis of an Azo Dye: (E)-1-((3,5-dimethylphenyl)diazenyl)naphthalen-2-ol

Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound. This protocol details the synthesis of a representative azo dye using this compound and 2-naphthol (B1666908).

Experimental Workflow:

Caption: Workflow for the synthesis of an azo dye from this compound.

Detailed Methodology:

-

Diazotization:

-

In a 100 mL beaker, dissolve 1.21 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite (B80452) in 5 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline (B41778) solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes.

-

-

Azo Coupling:

-

In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 1 M aqueous sodium hydroxide (B78521) solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate should form immediately.

-

Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol to yield the final azo dye.

-

Dry the purified crystals in a vacuum oven.

-

Chemical Polymerization of this compound

This compound can undergo oxidative polymerization to form poly(this compound), a conductive polymer. This protocol provides a general method for its synthesis using ammonium (B1175870) persulfate as an oxidant.

Logical Relationship of Polymerization:

Caption: Key components and process in the synthesis of poly(this compound).

Detailed Methodology:

-

Reaction Setup:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2.42 g (20 mmol) of this compound in 100 mL of 1 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

-

Initiation of Polymerization:

-

Dissolve 5.70 g (25 mmol) of ammonium persulfate in 50 mL of 1 M hydrochloric acid and cool the solution in an ice bath.

-

Add the cold ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

-

-

Polymerization and Workup:

-

After the addition is complete, allow the reaction to proceed with stirring at 0-5 °C for 24 hours.

-

The resulting dark polymer precipitate is collected by vacuum filtration.

-

Wash the polymer powder sequentially with 1 M hydrochloric acid, deionized water, and finally with methanol (B129727) to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

-

This guide provides foundational information and detailed procedures for working with this compound. Researchers should always adhere to appropriate laboratory safety protocols when handling the chemicals described.

References

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,5-Dimethylaniline in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Core Concepts: Solubility of this compound

This compound, a substituted aniline, is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its solubility profile is a critical parameter for its application, influencing reaction kinetics, purification processes, and formulation development. The molecular structure, characterized by a benzene (B151609) ring with two methyl groups and an amino group, dictates its solubility behavior. The non-polar aromatic ring and methyl groups contribute to its solubility in organic solvents, while the polar amino group allows for limited solubility in aqueous media.

Quantitative Solubility Data

The solubility of this compound has been determined in water and is qualitatively described for several organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 19 | < 0.1 | [2][3][4] |

| Water | 20 | 0.48 | [5] |

| Ethanol | Not Specified | Soluble | [1] |

| Ether | Not Specified | Soluble | [1] |

| Organic Solvents | Not Specified | Soluble | [6] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively published, standardized methods are routinely applied to compounds of this nature. The following sections detail the methodologies prescribed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

OECD Guideline 105: Water Solubility

The OECD Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[7][8][9][10] It comprises two primary methods: the Column Elution Method and the Flask Method.

1. Column Elution Method

This method is suitable for substances with low solubility (generally less than 1 g/L).

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Chromatography column with a temperature control jacket.

-

Peristaltic pump for constant flow rate.

-

Inert support material (e.g., glass beads, silica (B1680970) gel).

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

-

Procedure:

-

The support material is coated with the test substance by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected and the concentration of the test substance is determined.

-

The process is continued until a constant concentration is observed in the eluate.

-

2. Flask Method

This method is suitable for substances with a solubility of 1 g/L or higher.

-

Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement.

-

-

Procedure:

-

A predetermined amount of the test substance is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature.

-

The agitation is continued for a period determined by a preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

-

The mixture is allowed to stand to allow for phase separation, or is centrifuged or filtered to remove undissolved substance.

-

The concentration of the test substance in the clear aqueous phase is determined.

-

Standard Test Method for Solubility in Organic Solvents

A general procedure for determining the solubility of an organic compound in an organic solvent involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration.

-

Principle: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute is then measured.

-

Apparatus:

-

Thermostatically controlled shaker or bath.

-

Vials or flasks with secure closures.

-

Filtration or centrifugation equipment.

-

Analytical balance.

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, or gravimetric analysis).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

The mixture is agitated in a constant temperature bath for an extended period to ensure equilibrium is reached.

-

The undissolved solid is separated from the solution by filtration or centrifugation, ensuring the temperature is maintained during this step.

-

A known aliquot of the clear, saturated solution is taken.

-

The concentration of this compound in the aliquot is determined. This can be done by evaporating the solvent and weighing the residue (gravimetric method) or by using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound, such as this compound, based on the principles outlined in the OECD and standard testing methodologies.

Caption: Generalized workflow for the experimental determination of solubility.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. This compound CAS#: 108-69-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. filab.fr [filab.fr]

- 8. books.google.cn [books.google.cn]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dimethylaniline. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their analytical and structural elucidation endeavors. This document details the chemical shifts, multiplicities, coupling constants, and integration values for ¹H NMR, alongside the chemical shifts for ¹³C NMR. A general experimental protocol for acquiring such spectra is also provided, followed by visualizations of the molecular structure and a typical experimental workflow.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.40 | s | 2H | - | H-2, H-6 |

| 6.30 | s | 1H | - | H-4 |

| 3.46 | br s | 2H | - | -NH₂ |

| 2.21 | s | 6H | - | 2 x -CH₃ |

s = singlet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-1 |

| 138.8 | C-3, C-5 |

| 119.3 | C-4 |

| 113.8 | C-2, C-6 |

| 21.5 | 2 x -CH₃ |

Experimental Protocols

The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra of aniline (B41778) derivatives, such as this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A Bruker Avance 400 spectrometer (or equivalent) operating at a proton frequency of 400 MHz.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm is set.

-

Acquisition Time: An acquisition time of at least 3 seconds is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Spectroscopy:

-

Spectrometer: A Bruker Avance 400 spectrometer (or equivalent) operating at a carbon frequency of 100 MHz.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A spectral width of around 220 ppm is typically used.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is set to allow for adequate relaxation of the carbon nuclei.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS) or the residual solvent peak. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with numbering.

An In-depth Technical Guide to the FTIR and IR Spectral Data of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Infrared (IR) spectral data for 3,5-Dimethylaniline. The information contained herein is intended to support research and development activities by offering detailed spectral analysis, experimental protocols, and a fundamental understanding of the vibrational characteristics of this compound.

Introduction to this compound

This compound, also known as 3,5-xylidine, is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and two methyl groups, gives rise to a characteristic infrared spectrum that is instrumental for its identification and for monitoring chemical transformations.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and aromatic structure. The data presented below has been compiled from spectral databases and is consistent with the expected absorptions for a primary aromatic amine.

Tabulated Spectral Data

The following table summarizes the key absorption bands, their corresponding vibrational modes, and typical intensity levels for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3350 | Medium - Strong | N-H Asymmetric & Symmetric Stretching |

| 3050 - 3000 | Medium | Aromatic C-H Stretching |

| 2980 - 2850 | Medium | Methyl C-H Stretching |

| 1630 - 1600 | Strong | N-H Bending (Scissoring) |

| 1600 - 1580 | Medium | Aromatic C=C Ring Stretching |

| 1500 - 1400 | Medium | Aromatic C=C Ring Stretching |

| 1330 - 1250 | Strong | Aromatic C-N Stretching |

| 900 - 675 | Strong, Broad | N-H Wagging (Out-of-plane bending) |

| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |

Interpretation of Key Vibrational Modes

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure.

-

N-H Stretching: As a primary amine, this compound exhibits two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the amino group. The presence of two bands in this region is a clear indicator of a primary amine.[1][3]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3050 and 3000 cm⁻¹. The C-H bonds of the methyl groups give rise to absorptions in the 2980-2850 cm⁻¹ range.

-

N-H Bending: The scissoring vibration of the N-H group results in a strong absorption band around 1630-1600 cm⁻¹.[1]

-

Aromatic Ring Vibrations: The stretching of the carbon-carbon double bonds within the benzene ring produces characteristic bands in the 1600-1400 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is a strong indicator for aromatic amines and appears in the 1330-1250 cm⁻¹ range.[1][2]

-

Out-of-Plane Bending: The N-H wagging motion gives a broad and strong absorption in the 900-675 cm⁻¹ region.[1] Additionally, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are typically strong and can be found in the 850-750 cm⁻¹ range for 1,3,5-trisubstituted benzenes.

Experimental Protocol

The following provides a detailed methodology for obtaining the FTIR/IR spectrum of this compound, based on established laboratory practices.

Objective: To acquire a high-quality infrared spectrum of this compound in the liquid phase.

Materials and Equipment:

-

This compound (liquid)

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85)[4]

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., isopropanol, acetone)

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (Liquid Cell Method): [5]

-

Clean the liquid cell windows and spacer with a suitable solvent and dry them thoroughly with lens tissue.

-

Assemble the liquid cell, ensuring the spacer is correctly positioned between the windows.

-

Using a Pasteur pipette, introduce a small amount of this compound into one of the cell's ports until the space between the windows is filled.

-

Place the stoppers in the cell ports to prevent leakage and evaporation.

-

-

Spectral Acquisition:

-

Place the filled liquid cell into the sample holder within the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Configure the data acquisition parameters (e.g., number of scans, resolution). A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

Compare the obtained spectrum with a reference spectrum of this compound for verification.

-

-

Post-Measurement:

-

Remove the liquid cell from the spectrometer.

-

Disassemble the cell and clean the windows and spacer thoroughly with an appropriate solvent.

-

Store the cell components in a desiccator to protect the hygroscopic windows.

-

Logical Workflow for FTIR/IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for this compound.

Caption: Workflow for FTIR/IR analysis of this compound.

This guide provides a foundational understanding of the FTIR and IR spectral characteristics of this compound. For more in-depth studies, such as quantitative analysis or reaction monitoring, further development and validation of methodologies would be required.

References

- 1. N,N-Dimethylaniline(121-69-7) IR Spectrum [chemicalbook.com]

- 2. Isomer‐Specific Vibrational Spectroscopy of Microhydrated Lithium Dichloride Anions: Spectral Fingerprint of Solvent‐Shared Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzenamine, N,3-dimethyl- [webbook.nist.gov]

- 5. cyberleninka.ru [cyberleninka.ru]

In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,5-Dimethylaniline

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules like 3,5-dimethylaniline is paramount. This technical guide provides a detailed overview of its ultraviolet-visible (UV-Vis) absorption spectrum, offering insights into its electronic transitions and the influence of the surrounding chemical environment.

Core Concepts in the UV-Vis Spectrum of this compound

The UV-Vis spectrum of this compound, an aromatic amine, is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring and the amino group's non-bonding electrons are the primary chromophores responsible for these absorptions. The position and intensity of these bands are sensitive to the molecular structure and the solvent used for analysis.

In the vapor phase, the UV-Vis spectrum of this compound is similar to that of aniline, though it exhibits a slight red-shift (a shift to longer wavelengths) and less defined structural features.[1] This is attributed to the electronic effects of the two methyl groups on the aromatic ring.

Quantitative Spectral Data

The UV-Vis absorption maxima (λmax) and the corresponding molar absorptivity (ε) are key quantitative parameters. For this compound, specific data in isooctane (B107328) has been reported, revealing two primary absorption bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log ε |

| Isooctane | 239 | 7079.5 | 3.85 |

| Isooctane | 289 | 1737.8 | 3.24 |

Molar absorptivity values were calculated from the provided log ε values.

The Influence of Solvent on the Spectrum (Solvatochromism)

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. This effect can cause a shift in the absorption maxima to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Experimental Protocol for UV-Vis Spectral Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Instrumentation:

-

Analyte: this compound (high purity grade)

-

Solvent: Spectroscopic grade solvent (e.g., isooctane, ethanol, methanol, cyclohexane, acetonitrile)

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

-

Volumetric flasks and pipettes: Class A for accurate solution preparation

2. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for analysis (e.g., 1-10 µg/mL). The appropriate concentration range will depend on the molar absorptivity of the compound in the chosen solvent.

3. Spectrophotometric Measurement:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill a second quartz cuvette with the this compound solution of a specific concentration.

-

Spectral Scan: Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic amines) to identify the wavelength(s) of maximum absorbance (λmax).

-

Absorbance Reading: Measure the absorbance of each working solution at the determined λmax.

4. Data Analysis:

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity at each λmax.

-

Spectrum Plotting: Plot absorbance versus wavelength to visualize the UV-Vis absorption spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectral analysis.

References

Mass Spectrometry Analysis of 3,5-Dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-Dimethylaniline. It covers detailed experimental protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Quantitative data, including mass-to-charge ratios and fragmentation patterns, are summarized for easy reference. Furthermore, this guide includes visualizations of the experimental workflow and the mass spectral fragmentation pathway of this compound to aid in understanding the analytical process.

Physicochemical and Mass Spectrometry Data of this compound

A foundational understanding of the analyte's properties is critical for method development and data interpretation. Key physicochemical and mass spectrometric data for this compound are presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 121.18 g/mol | --INVALID-LINK-- |

| CAS Number | 108-69-0 | --INVALID-LINK-- |

| Appearance | Clear light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 221-222 °C | --INVALID-LINK-- |

| Melting Point | 7-9 °C | --INVALID-LINK-- |

| Density | 0.972 g/mL at 25 °C | --INVALID-LINK-- |

| Ionization Mode | Electron Ionization (EI), Electrospray Ionization (ESI) | --INVALID-LINK--, --INVALID-LINK-- |

Quantitative Mass Spectrometry Data

The following table summarizes the key quantitative data obtained from the mass spectrometric analysis of this compound. This includes the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments under Electron Ionization (EI) conditions, as well as Multiple Reaction Monitoring (MRM) transitions for quantitative analysis by LC-MS/MS.

| Parameter | Value | Method | Reference |

| Molecular Ion (M⁺) | 121.1 | GC-MS (EI) | --INVALID-LINK-- |

| Major Fragment Ion 1 | 120.1 | GC-MS (EI) | --INVALID-LINK-- |

| Major Fragment Ion 2 | 106.1 | GC-MS (EI) | --INVALID-LINK-- |

| Major Fragment Ion 3 | 77.1 | GC-MS (EI) | --INVALID-LINK-- |

| LC-MS/MS Precursor Ion ([M+H]⁺) | 122.0 | LC-MS/MS (ESI+) | --INVALID-LINK-- |

| LC-MS/MS Product Ion 1 | 107.1 | LC-MS/MS (ESI+) | --INVALID-LINK-- |

| LC-MS/MS Product Ion 2 | 77.0 | LC-MS/MS (ESI+) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are synthesized from various sources to represent a comprehensive approach.

Sample Preparation (from an Aqueous Matrix)

This protocol is a general guideline for the extraction of this compound from an aqueous sample, such as groundwater or urine, prior to chromatographic analysis.

-

Sample Collection: Collect 200 mL of the aqueous sample in a clean glass container.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., 3-chloro-4-fluoroaniline (B193440) in water at a concentration of 10 µg/L) to ensure accuracy and precision.

-

Extraction: Perform a liquid-liquid extraction by adding 10 mL of toluene (B28343) to the sample. Shake vigorously for 2 minutes and allow the layers to separate. Repeat the extraction two more times with fresh toluene.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

Derivatization (for GC-MS, optional but recommended): For enhanced volatility and peak shape, derivatization can be performed. A common agent is pentafluoropropionic anhydride (B1165640) (PFPA). The specific conditions for derivatization will need to be optimized for the specific application.

-

Reconstitution: The final extract is now ready for injection into the GC-MS or can be solvent-exchanged into a mobile phase-compatible solvent for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation and identification of this compound.

-

Gas Chromatograph: A system equipped with a mass selective detector (MSD).

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 or PFP (pentafluorophenyl) column is suitable (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (75:25, v/v) with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 45 °C.

-

Gradient Program:

-

0-0.82 min: 7% B.

-

0.82-3.27 min: Ramp to 35% B.

-

3.27-5.31 min: Ramp to 95% B.

-

5.31-6.13 min: Hold at 95% B.

-

6.13-6.53 min: Return to 7% B.

-

6.53-10.21 min: Re-equilibration.

-

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Spray Voltage: 4500 V.

-

Desolvation Temperature: 450 °C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table in Section 2.

-

Visualizations

The following diagrams illustrate the experimental workflow for the mass spectrometric analysis of this compound and its proposed fragmentation pathway under electron ionization.

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation of this compound in EI-MS.

An In-depth Technical Guide to the pKa and Basicity of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and basicity of 3,5-dimethylaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its basicity is crucial for reaction optimization, salt formation for drug formulation, and predicting its behavior in biological systems. This document presents quantitative pKa data in a comparative context, details experimental protocols for its determination, and explores the underlying electronic and steric factors that govern its basicity.

Quantitative Data on the Basicity of this compound and Related Compounds

The basicity of an aniline (B41778) is quantified by the pKa of its conjugate acid, the anilinium ion. A higher pKa value indicates a stronger base. The pKa of this compound is 4.765 at 25°C. The methyl groups, being electron-donating, increase the electron density on the nitrogen atom, making this compound a slightly stronger base than aniline (pKa ≈ 4.6).

| Compound | CAS Number | pKa of Conjugate Acid |

| Aniline | 62-53-3 | ~4.6 |

| This compound | 108-69-0 | 4.765 |

| o-Toluidine | 95-53-4 | 4.39 |

| m-Toluidine | 108-44-1 | 4.69 - 4.71 |

| p-Toluidine | 106-49-0 | 5.08 - 5.12 |

| N,N-Dimethylaniline | 121-69-7 | ~5.15 |

The Role of Electronic and Steric Effects in the Basicity of this compound

The basicity of substituted anilines is a delicate balance of inductive effects, resonance effects, and steric hindrance. In the case of this compound, the two methyl groups at the meta positions primarily exert an electron-donating inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to aniline.

Unlike ortho or para substituents, meta-substituents do not directly participate in resonance with the amino group. Therefore, the electronic influence of the methyl groups in this compound is predominantly inductive.

In contrast, ortho-substituted anilines, such as 2,6-dimethylaniline (B139824), experience a significant "ortho effect." The steric hindrance from the two ortho methyl groups forces the amino group out of the plane of the benzene (B151609) ring. This "steric inhibition of resonance" disrupts the delocalization of the nitrogen's lone pair into the aromatic system, making the lone pair more localized on the nitrogen and significantly increasing the basicity. This is why 2,6-dimethylaniline is a stronger base than this compound, despite both having two electron-donating methyl groups.

Synthesis of 3,5-Dimethylaniline via Reduction of 3,5-Dimethylnitrobenzene

An in-depth analysis of scientific literature indicates that the direct synthesis of 3,5-Dimethylaniline from 3,5-dimethyl-2-cyclohexen-one-azine is not a recognized or established chemical transformation. The structure of the azine starting material does not readily lend itself to a straightforward conversion to the aromatic aniline (B41778) product.

Therefore, this technical guide will focus on a well-established and reliable method for the synthesis of this compound: the reduction of 3,5-dimethylnitrobenzene. This process is a cornerstone of aromatic amine synthesis and is widely applicable in research and industrial settings. This guide will provide the necessary detailed protocols, data, and visualizations as requested for an audience of researchers, scientists, and drug development professionals.

The most common and efficient method for preparing this compound is through the reduction of the corresponding nitro compound, 3,5-dimethylnitrobenzene. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being the most prevalent. This guide will detail the widely used method employing tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).

Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction scheme for the reduction of 3,5-dimethylnitrobenzene to this compound.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Dimethylnitrobenzene

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3,5-dimethylnitrobenzene and granulated tin.

-

Addition of Acid: Slowly and carefully add concentrated hydrochloric acid to the flask through the condenser in portions. The reaction is exothermic and will likely initiate without external heating.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing for a specified period (typically 1-2 hours) until the reaction is complete. The disappearance of the oily nitrobenzene (B124822) layer indicates the reaction's progress.

-